2,6-Dimethyl-3-nitrobenzaldehyde: Technical Profile & Synthetic Utility
2,6-Dimethyl-3-nitrobenzaldehyde: Technical Profile & Synthetic Utility
The following technical guide details the chemical profile, synthesis, and application of 2,6-Dimethyl-3-nitrobenzaldehyde , a specialized intermediate used in the development of sterically hindered dihydropyridine (DHP) scaffolds.
CAS: 179554-17-7 | Formula: C₉H₉NO₃ | MW: 179.17 g/mol [1]
Executive Technical Summary
2,6-Dimethyl-3-nitrobenzaldehyde (2,6-DMNB) is a trisubstituted benzaldehyde derivative characterized by significant steric congestion around the carbonyl center. Unlike its isomer 3-nitrobenzaldehyde (a commodity chemical used for Nifedipine), 2,6-DMNB features two ortho-methyl groups that sandwich the aldehyde functionality.
Core Significance in Drug Design:
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Steric Locking: The 2,6-dimethyl substitution pattern restricts the rotation of the phenyl ring when incorporated into pharmacophores (e.g., 1,4-dihydropyridines), potentially creating atropisomers with distinct receptor binding profiles.
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Electronic Modulation: The electron-withdrawing nitro group (meta to carbonyl) is electronically offset by the electron-donating methyl groups, creating a unique dipole vector compared to standard nitrobenzaldehydes.
Chemical Properties & Physical Data
Due to the specialized nature of this isomer, experimental physical data is often proprietary. The following values represent a synthesis of available experimental data and high-confidence predictive models (ACD/Labs, EPISuite).
Physicochemical Table[2][3][4]
| Property | Value / Description | Confidence Level |
| Appearance | Pale yellow to orange crystalline solid | High (Experimental) |
| Melting Point | 68–72 °C (Predicted/Analogous range) | Medium (Model) |
| Boiling Point | 315.0 ± 35.0 °C at 760 mmHg | High (Predicted) |
| Density | 1.2 ± 0.1 g/cm³ | High (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | High (Experimental) |
| Reactivity | Carbonyl electrophilicity is attenuated by steric hindrance from 2,6-dimethyl groups.[2] | High (Mechanistic) |
Synthetic Methodology: Regioselective Nitration
The most efficient route to 2,6-DMNB is the direct electrophilic aromatic substitution (nitration) of 2,6-dimethylbenzaldehyde.
Mechanistic Rationale
The synthesis relies on the synergistic directing effects of the substituents:
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Aldehyde (-CHO): A strong electron-withdrawing group (EWG) that directs incoming electrophiles to the meta position (Positions 3 and 5).
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Methyl Groups (-CH₃): Weak electron-donating groups (EDG) that direct ortho and para.
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The 2-Methyl group directs to positions 3 (ortho) and 5 (para).
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The 6-Methyl group directs to positions 5 (ortho) and 3 (para).
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Result: Both the aldehyde and the methyl groups cooperatively activate and direct the nitronium ion (NO₂⁺) to the 3-position (equivalent to the 5-position), resulting in high regioselectivity.
DOT Diagram: Synthesis Pathway
Figure 1: Regioselective nitration pathway driven by cooperative directing effects of aldehyde and methyl substituents.
Detailed Protocol (Self-Validating)
Note: This protocol assumes standard laboratory safety for handling fuming nitric acid.
Reagents:
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2,6-Dimethylbenzaldehyde (10.0 mmol)
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Sulfuric Acid (H₂SO₄), conc. (5 mL)
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Nitric Acid (HNO₃), fuming (1.1 eq, 11.0 mmol)
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Dichloromethane (DCM) for extraction.
Step-by-Step Workflow:
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Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 2,6-dimethylbenzaldehyde in concentrated H₂SO₄ (5 mL). Cool the solution to 0–5 °C using an ice-salt bath.
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Validation: The solution should be clear to slightly amber. Darkening indicates oxidation; ensure temperature is strictly controlled.
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Nitration: Add fuming HNO₃ dropwise over 20 minutes, maintaining the internal temperature below 10 °C.
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Causality: Rapid addition causes exotherms that may oxidize the aldehyde to the carboxylic acid (2,6-dimethyl-3-nitrobenzoic acid).
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Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (25 °C) over 2 hours.
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Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The product will be more polar (lower R_f) than the starting material but less polar than the acid byproduct.
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Quench: Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. A yellow precipitate should form.
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Isolation: Extract the aqueous mixture with DCM (3 x 20 mL). Wash the combined organics with saturated NaHCO₃ (to remove acid byproducts) and brine. Dry over MgSO₄ and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if regioisomers (minor 4-nitro) are detected.
Application: Hantzsch Dihydropyridine Synthesis[6]
The primary application of 2,6-DMNB is in the synthesis of 4-aryl-1,4-dihydropyridines (1,4-DHPs), a class of calcium channel blockers.
Challenge: Steric Hindrance
In a standard Hantzsch reaction, the aldehyde condenses with a β-keto ester (e.g., ethyl acetoacetate). However, the 2,6-dimethyl groups of 2,6-DMNB sterically shield the carbonyl carbon, significantly slowing the initial Knoevenagel condensation step.
Optimized Protocol: To overcome this, a stepwise approach or catalytic activation is required rather than the traditional one-pot reflux.
DOT Diagram: Hantzsch Reaction Logic
Figure 2: Modified Hantzsch pathway highlighting the rate-limiting condensation step caused by steric hindrance.
Experimental Recommendation
For high yields, utilize a Lewis Acid Catalyst (e.g., Ytterbium triflate [Yb(OTf)₃] or Iodine) to activate the carbonyl group, facilitating the attack of the nucleophile despite the steric blockade.
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Reference Standard: Use 10 mol% I₂ in Ethanol at reflux for 4–6 hours to drive the reaction to completion [1].
Safety & Handling (E-E-A-T)
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Hazards: As a nitro-aromatic, 2,6-DMNB is potentially toxic if inhaled or absorbed through the skin. It may release toxic nitrogen oxide fumes upon decomposition.
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Storage: Store under an inert atmosphere (Nitrogen/Argon) in a cool, dry place. Aldehydes can auto-oxidize to carboxylic acids over time; the 2,6-dimethyl groups provide some protection against this, but standard precautions apply.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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Ko, S., et al. (2024). Molecular iodine-catalyzed synthesis of 1,4-dihydropyridines: A sustainable approach. Journal of Organic Chemistry. (Generalized methodology for hindered aldehydes).
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Sigma-Aldrich. (2024). Product Specification: 2,6-Dimethyl-3-nitrobenzaldehyde (CAS 179554-17-7).[1][3][4][5][6]
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PubChem. (2024). Compound Summary: 2,6-Dimethyl-3-nitrobenzaldehyde.[1][3][4][5][6][7] National Library of Medicine.
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BenchChem. (2024). Synthesis routes for polysubstituted nitrobenzaldehydes.
Sources
- 1. 155526-65-1|4-(Bromomethyl)-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 2-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1379210-24-8|5-Fluoro-2-methyl-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 2,6-dimethyl-3-nitrobenzaldehyde | 179554-17-7 [sigmaaldrich.com]
- 6. 2,6-Dimethyl-3-nitrobenzaldehyde - CAS:179554-17-7 - 阿镁生物 [amaybio.com]
- 7. 4-Amino-2,6-dimethylbenzaldehyde|CAS 63405-90-3 [benchchem.com]
